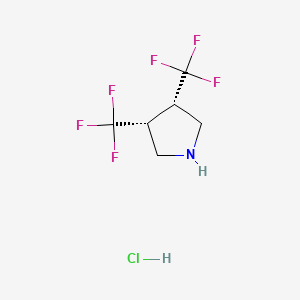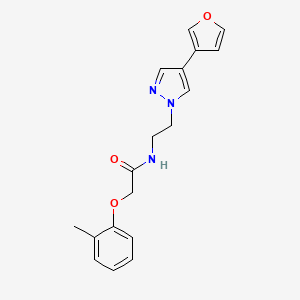![molecular formula C19H21N5O2S B2527827 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097909-96-9](/img/structure/B2527827.png)
2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound that has been under study for various applications. Structurally, it is a pyrimidine derivative with functional groups contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves multi-step organic reactions. Initial steps typically involve the construction of the pyrimidine core, followed by the introduction of the thiazole and pyrrolidine moieties. Typical reagents include aldehydes, amines, and thiourea, using catalysts under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, large-scale synthesis would likely involve similar reaction pathways but optimized for yield and efficiency. This could include the use of automated flow reactors and continuous production techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, especially at the thiazole and pyrrol moieties.
Reduction: : Selective reduction of the carbonyl group is feasible under controlled conditions.
Substitution: : The pyrimidine and pyrrolidinyl groups can participate in substitution reactions, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and thiols.
Major Products
Oxidation and reduction reactions result in altered functional groups, while substitution reactions produce derivatives with varied substituents on the pyrimidine and pyrrolidinyl frameworks.
Scientific Research Applications
Chemistry
This compound is studied for its potential as a building block for more complex molecules and its role in reaction mechanisms.
Biology
In biological research, it's investigated for its interaction with cellular receptors and enzymes, potentially affecting metabolic pathways.
Medicine
Preliminary studies suggest possible therapeutic effects, such as antimicrobial and anti-inflammatory properties, warranting further clinical trials.
Industry
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains. These interactions can modulate biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
When compared to other pyrimidine derivatives, 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine stands out due to its unique combination of the pyrimidine, thiazole, and pyrrolidinyl moieties.
Similar Compounds
2,4-Dimethylpyrimidine: : Lacks the thiazole and pyrrolidinyl groups, resulting in different reactivity and applications.
Thiazole-based Compounds: : May share some reactive properties but differ significantly in biological activity.
Pyrrolidine Derivatives: : While structurally related, their functional profiles can vary widely.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-10-16(22-14(3)20-12)26-15-6-9-24(11-15)18(25)17-13(2)21-19(27-17)23-7-4-5-8-23/h4-5,7-8,10,15H,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQRPFJZIQMBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2527755.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)

![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)

